molecular formula C12H22N2O2S B11854394 Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B11854394
M. Wt: 258.38 g/mol
InChI Key: FESIDJZUOJCDIL-UHFFFAOYSA-N
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Description

Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a bicyclic scaffold with sulfur (thia) and nitrogen (aza) heteroatoms. Its molecular formula is C₁₁H₂₀N₂O₂S, and it has a molecular weight of 244.35 g/mol . The structure includes a tert-butyl carbamate group, which is commonly used as a protecting group for amines in organic synthesis.

Spirocyclic architectures like this are valued for their conformational rigidity, which can enhance binding specificity in biological targets. The presence of sulfur may influence electronic properties and solubility compared to oxygen-containing analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22N2O2S

Molecular Weight

258.38 g/mol

IUPAC Name

tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C12H22N2O2S/c1-11(2,3)16-10(15)14-7-12(8-14)9(6-13)4-5-17-12/h9H,4-8,13H2,1-3H3

InChI Key

FESIDJZUOJCDIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCS2)CN

Origin of Product

United States

Preparation Methods

Cyclopentane Annulation with Sulfur Incorporation

This method involves constructing the cyclopentane ring first, followed by sulfur insertion. A representative route starts with cyclopentane-1,3-diol, which undergoes sulfonation using sulfuryl chloride (SO₂Cl₂) to form a 1,3-dichlorosulfone intermediate. Subsequent nucleophilic substitution with ammonia yields the thia-azaspiro framework. Key challenges include controlling regioselectivity and minimizing byproducts during sulfonation.

Reaction Conditions :

  • Sulfonation: 0–5°C, anhydrous dichloromethane, 12-hour reaction time.

  • Ammonia substitution: 60°C, tetrahydrofuran (THF), 24 hours.

  • Yield : 45–55%.

Four-Membered Ring Annulation

Alternative routes prioritize forming the four-membered ring containing sulfur. For example, 3-mercaptopropanol is treated with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to generate the thietane ring. This intermediate undergoes [2+2] cycloaddition with a prefunctionalized cyclopentane derivative to form the spiro structure.

Optimization Insight :

  • Photochemical [2+2] cycloadditions improve stereochemical control but require UV light and sensitizers.

  • Yield : 38–42% for thietane formation; 30–35% for cycloaddition.

Oxidative Ring Contraction

A less common but innovative approach involves oxidizing a larger sulfur-containing ring (e.g., thiane) with meta-chloroperoxybenzoic acid (m-CPBA) to induce contraction. This method avoids harsh sulfonation conditions but faces scalability issues due to low yields (25–30%).

Introduction of the Aminomethyl Group

Functionalization at the 8-position with an aminomethyl group is achieved through reductive amination or nucleophilic substitution:

Reductive Amination of a Ketone Intermediate

The spirocyclic ketone intermediate (tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate) reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot reaction proceeds via imine formation followed by reduction.

Critical Parameters :

  • pH control (4–5) using acetic acid to stabilize the imine intermediate.

  • Yield : 65–70%.

Alkylation with Bromoacetonitrile

An alternative pathway involves alkylating the spirocyclic amine with bromoacetonitrile, followed by hydrogenation over palladium on carbon (Pd/C) to reduce the nitrile to an amine.

Reaction Steps :

  • Alkylation: K₂CO₃, dimethylformamide (DMF), 80°C, 8 hours.

  • Hydrogenation: H₂ (1 atm), 25°C, 12 hours.

  • Total Yield : 50–55%.

tert-Butyl Carboxylate Protection

The Boc (tert-butoxycarbonyl) group is introduced early or late in the synthesis, depending on the route:

Early-Stage Protection

In routes prioritizing Boc stability, the amine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in THF with 4-dimethylaminopyridine (DMAP) as a catalyst. This step typically achieves >90% yield.

Late-Stage Protection

For acid-sensitive intermediates, Boc protection is performed after aminomethyl group installation. This avoids deprotection during subsequent steps but risks lower yields (75–80%) due to steric hindrance.

Industrial-Scale Synthesis Considerations

Patented methods emphasize cost-effectiveness and reproducibility:

Continuous Flow Annulation (CN111533752A)

A Chinese patent details a continuous flow system for spirocycle formation, reducing reaction time from 24 hours to 2–3 hours. Key features include:

  • Tubular reactor with precise temperature control (±1°C).

  • Inline IR monitoring for real-time adjustment.

  • Pilot-Scale Yield : 78%.

Catalytic Asymmetric Synthesis

Emerging approaches employ chiral catalysts (e.g., Jacobsen’s thiourea) to induce enantioselectivity during cyclization. While promising for pharmaceutical applications, these methods remain confined to laboratory settings due to catalyst costs.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Cyclopentane AnnulationHigh regioselectivityRequires toxic SO₂Cl₂45–55%
Four-Membered Ring RouteAvoids sulfonationLow cycloaddition efficiency30–35%
Reductive AminationOne-pot simplicitypH sensitivity65–70%
Continuous FlowScalability, reduced timeHigh initial equipment cost78%

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution of the aminomethyl group can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Interaction Studies

Research has focused on understanding how this compound interacts with biological macromolecules, employing techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To elucidate structural interactions.
  • X-ray Crystallography : For detailed structural analysis.
  • Surface Plasmon Resonance (SPR) : To assess binding affinities.

These studies are crucial for elucidating the compound's mechanism of action and potential therapeutic benefits.

Antioxidant Activity

Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant properties, potentially quenching free radicals and reducing oxidative stress in cells. This activity could be beneficial in developing treatments for oxidative stress-related diseases.

Anti-inflammatory Effects

Research suggests that spirocyclic compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making them candidates for anti-inflammatory drug development.

Cancer Research

The compound's structural characteristics allow it to interact with various biological targets, including proteins involved in cell signaling pathways. Studies have demonstrated that related compounds can influence cell viability and apoptosis modulation in cancer cell lines, indicating potential applications in oncology .

Case Studies and Research Findings

Study FocusFindings
Antitumor Activity Compounds similar to tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate have shown potent inhibition of microtubule polymerization, acting through the colchicine site of tubulin, which is critical for cancer treatment strategies .
Cell Viability Modulation Related compounds have been observed to regulate apoptotic pathways in various cell lines, indicating their potential as therapeutic agents in cancer treatment .
Inflammation Modulation Research indicates significant effects on inflammatory pathways, suggesting potential applications in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for high-affinity binding to enzymes or receptors, potentially inhibiting their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with the target, while the thia-azaspiro moiety provides additional binding interactions . The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound belongs to a broader class of spirocyclic tert-butyl carbamates. Key analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Key Substituents/Features Molecular Weight (g/mol) CAS Number References
Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate C₁₁H₂₀N₂O₂S Aminomethyl, sulfur (thia) 244.35 1934243-43-2
Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate C₁₂H₂₁NO₃S Hydroxymethyl, sulfur 259.36 1373029-00-5
Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate C₁₁H₁₇NO₃S Ketone (oxo), sulfur 243.32 1453315-68-8
Tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate C₁₃H₂₄N₂O₃ Aminoethyl, oxygen (oxa) 256.34 1330764-09-4
Tert-butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate C₁₂H₁₈ClNO₆S Chlorosulfonyl, ketone, oxygen 339.79 2225144-48-7

Key Observations

Functional Group Impact: The aminomethyl group in the target compound provides a reactive site for coupling reactions (e.g., amide bond formation), whereas the hydroxymethyl analog (CAS 1373029-00-5) is more suited for oxidation or esterification . The ketone in CAS 1453315-68-8 introduces a site for nucleophilic addition or reduction, enabling further structural diversification .

Heteroatom Influence: Replacement of sulfur (thia) with oxygen (oxa) in analogs like CAS 1330764-09-4 alters electronic properties and solubility.

Synthetic Applications :

  • Compounds with chlorosulfonyl groups (e.g., CAS 2225144-48-7) are reactive intermediates for introducing sulfonamide moieties, critical in protease inhibitor design .
  • The tert-butyl carbamate group in all analogs serves as a transient protecting group, enabling selective deprotection under acidic conditions .

Structural Complexity :

  • Diazabicyclo derivatives (e.g., from ) differ in ring systems (e.g., bicyclo[5.1.0] vs. spiro[3.4]) but share utility as constrained scaffolds for targeting G-protein-coupled receptors (GPCRs) .

Physicochemical Properties

  • Limited data on boiling/melting points are available, but predicted properties for analogs (e.g., CAS 2135785-61-2: bp ~401°C) suggest high thermal stability due to rigid spiro frameworks .

Biological Activity

Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1373029-16-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview based on available research.

Chemical Structure and Properties

The molecular formula for this compound is C12H22N2O2S, with a molecular weight of 258.39 g/mol. Its structure features a spirocyclic framework, which is known to influence its biological activity.

PropertyValue
IUPAC NameThis compound
CAS Number1373029-16-3
Molecular FormulaC12H22N2O2S
Molecular Weight258.39 g/mol
Purity97%

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have shown that certain spirocyclic compounds can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of signaling pathways involved in cell survival and proliferation.

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar scaffolds may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier (BBB) could make this compound a candidate for further research in neuropharmacology.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, typically involving cyclization reactions and functional group modifications. One notable approach utilizes the reaction of amines with appropriate carboxylic acids under controlled conditions to yield the desired spiro compound.

Case Studies

  • Antimicrobial Activity Study : A comparative analysis was conducted on several spiro compounds, including this compound, revealing an inhibition zone against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent.
  • Anticancer Research : In vitro assays using human cancer cell lines demonstrated that the compound could reduce cell viability significantly compared to control groups, suggesting its potential as a lead compound for anticancer drug development.
  • Neuroprotection Assessment : Animal models treated with similar spiro compounds showed reduced markers of neuroinflammation and improved cognitive function in tests designed to assess memory retention, supporting the hypothesis of neuroprotective properties.

Q & A

Q. What are the common synthetic routes for tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, including spirocyclic ring formation, Boc protection, and functional group modifications. For example, Suzuki-Miyaura coupling using palladium catalysts (e.g., [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is effective for introducing aryl/heteroaryl groups to the spirocyclic core . Deprotection of the tert-butyloxycarbonyl (Boc) group with trifluoroacetic acid (TFA) is a critical step, requiring anhydrous conditions to avoid side reactions. Yield optimization hinges on precise stoichiometry, temperature control (e.g., 80–100°C for coupling), and purification via flash chromatography or recrystallization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

Key techniques include:

  • 1H/13C NMR : To confirm the spirocyclic structure and aminomethyl group integration. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in 1H NMR .
  • IR Spectroscopy : To identify carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and amine (N–H) vibrations (~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
    Discrepancies in data (e.g., unexpected splitting in NMR) may arise from impurities, tautomerism, or solvent effects. Repeating experiments under controlled conditions (dry solvents, inert atmosphere) and using 2D NMR (COSY, HSQC) can resolve ambiguities .

Advanced Research Questions

Q. How can X-ray crystallography be applied to determine the molecular geometry of this spirocyclic compound, and what challenges arise during refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving spirocyclic conformations. The SHELX suite (e.g., SHELXL) is widely used for refinement . Challenges include:

  • Disorder in the tert-butyl group : Mitigated by using low-temperature data collection (e.g., 100 K) to reduce thermal motion.
  • Weak diffraction due to flexible rings : Optimize crystal growth via slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate).
  • Twinned crystals : SHELXD/SHELXE can handle twinning by applying appropriate symmetry operations .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of derivatives in drug discovery?

Derivatization at the aminomethyl or sulfur atom (e.g., oxidation to sulfone/sulfoxide) can modulate bioactivity. For example:

  • Suzuki Coupling : Introduce pharmacophores (e.g., pyridinyl, piperazinyl) to enhance binding affinity .
  • Enzymatic Assays : Test inhibition of target proteins (e.g., kinases) using purified enzymes and IC50 measurements.
  • Computational Docking : Tools like AutoDock Vina predict binding modes, guiding rational design .

Q. How can researchers troubleshoot low yields in the final deprotection step of the Boc group?

Common issues and solutions:

  • Incomplete Deprotection : Extend reaction time (≥2 hours) or increase TFA concentration (e.g., 50% in DCM).
  • Byproduct Formation : Add scavengers (e.g., triisopropylsilane) to cap reactive intermediates.
  • Degradation : Use cold TFA (0–4°C) for acid-labile compounds. Monitor via TLC or LC-MS .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in cross-coupling reactions?

Pd-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) reveal:

  • Electronic Effects : Electron-deficient aryl halides accelerate oxidative addition.
  • Steric Hindrance : Bulky substituents on the spirocyclic core may slow transmetallation.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve catalyst solubility but may destabilize intermediates. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations elucidate these pathways .

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